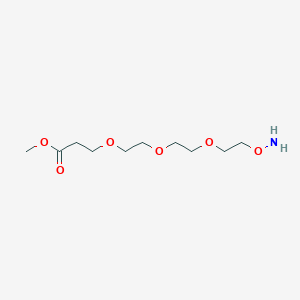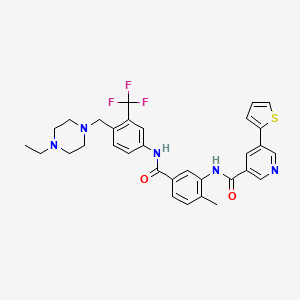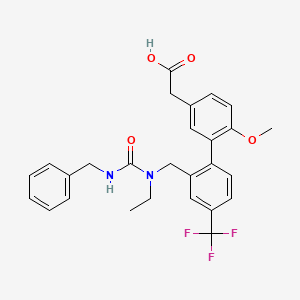
氨基氧基-PEG3-甲酯
描述
Aminooxy-PEG3-methyl ester is a polyethylene glycol (PEG) derivative containing an aminooxy group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds. If a reductant is used, it will form a hydroxylamine linkage .
科学研究应用
Aminooxy-PEG3-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation to link biomolecules through oxime bonds.
Biology: Facilitates the study of protein interactions and cellular processes.
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
生化分析
Biochemical Properties
Aminooxy-PEG3-Methyl ester plays a significant role in biochemical reactions, particularly in the process of bioconjugation . The aminooxy group in the compound interacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Cellular Effects
The hydrophilic PEG spacer in Aminooxy-PEG3-Methyl ester increases its solubility in aqueous media, which can influence cell function
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG3-Methyl ester primarily involves its role in bioconjugation . The aminooxy group in the compound can react with an aldehyde to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . This mechanism allows the compound to exert its effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions
Aminooxy-PEG3-methyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and aminooxy compounds. The aminooxy group is introduced through a reaction with an aldehyde or ketone, forming an oxime bond. The methyl ester group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of Aminooxy-PEG3-methyl ester involves large-scale synthesis using high-purity PEG linkers and aminooxy compounds. The process includes purification steps to ensure the final product meets the required purity standards. The compound is often produced in reagent grade for research purposes.
化学反应分析
Types of Reactions
Aminooxy-PEG3-methyl ester undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: The oxime bond formed with aldehydes can be reduced to form hydroxylamine linkages.
Substitution: The aminooxy group can react with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxime Bonds: Formed through the reaction with aldehydes.
Hydroxylamine Linkages: Formed through the reduction of oxime bonds.
Substituted Aminooxy Compounds: Formed through substitution reactions.
作用机制
The primary mechanism of action of Aminooxy-PEG3-methyl ester involves the formation of oxime bonds with aldehydes. This reaction is highly specific and stable, making it ideal for bioconjugation. The compound can also form hydroxylamine linkages when reduced, providing versatility in chemical modifications .
相似化合物的比较
Similar Compounds
Aminooxy-PEG3-acid: Contains an aminooxy group and a carboxylic acid group.
Aminooxy-PEG3-alcohol: Contains an aminooxy group and a hydroxyl group.
Aminooxy-PEG3-amine: Contains an aminooxy group and an amine group.
Uniqueness
Aminooxy-PEG3-methyl ester is unique due to its combination of an aminooxy group and a methyl ester group, which provides specific reactivity and solubility properties. This makes it particularly useful in bioconjugation and drug delivery applications .
属性
IUPAC Name |
methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJYDNKATOCUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146893 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086689-03-2 | |
| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)




![sodium;2-[5-[2-[[ethyl(phenylmethoxycarbonyl)amino]methyl]-4-(trifluoromethyl)phenyl]pyridin-3-yl]acetate](/img/structure/B605368.png)



